
Pyridin-2-ylmethyl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a pyridine ring (a basic aromatic ring with one nitrogen atom) and a dihydroisoquinoline structure . These structures are often found in biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve condensation reactions or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of similar compounds often involves optimization of the ground-state molecular geometry, and the excitation energy can be calculated using various methods .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidation of Csp3-H for the synthesis of aromatic ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve analysis of the HOMO-LUMO gap and electrostatic potential maps .Wissenschaftliche Forschungsanwendungen
C-H Functionalization and Redox-Annulations
Research has shown that cyclic amines, including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline, can undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process involves the generation of a conjugated azomethine ylide followed by 6π-electrocylization, leading to the formation of ring-fused pyrrolines. These intermediates can be further oxidized or reduced to form pyrroles or pyrrolidines, respectively, indicating the versatility of these compounds in synthetic organic chemistry (Kang et al., 2015).
Structural Characterization and Crystal Engineering
The crystal structure and molecular conformation of related compounds have been studied, revealing insights into their potential applications in materials science and molecular engineering. For instance, the inclination of the phenyl ring to the pyridine ring and the formation of inversion dimers in the crystal structure can inform the design of new molecular assemblies and functional materials (Mague et al., 2017).
Synthesis Improvements and Methodologies
Improvements in the synthesis of related compounds, such as 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, have been achieved by optimizing reaction conditions and purification methods. These advancements facilitate the production of these compounds for further research and application development (Ta, 2013).
Development of Novel Derivatives
The synthesis of new derivatives incorporating the tetrahydroisoquinoline structure has been explored, leading to compounds with potential pharmacological interest. These studies expand the chemical space of related compounds and open new avenues for the development of therapeutic agents (Kandinska et al., 2006).
Insecticidal Applications
Pyridine derivatives have been investigated for their insecticidal properties, demonstrating the potential of these compounds in agricultural applications. The structure-activity relationship studies of these derivatives can lead to the development of new, effective insecticides (Bakhite et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridin-2-ylmethyl 2-(3-chlorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-15-6-5-8-17(12-15)25-13-20(18-9-1-2-10-19(18)21(25)26)22(27)28-14-16-7-3-4-11-24-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPBQADALFBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C(=O)OCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2860234.png)
![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2860237.png)
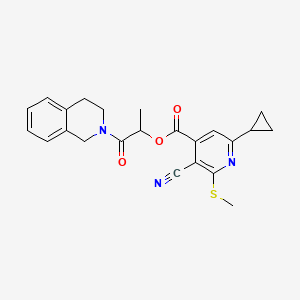
![N-(3,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2860239.png)

![6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2860246.png)
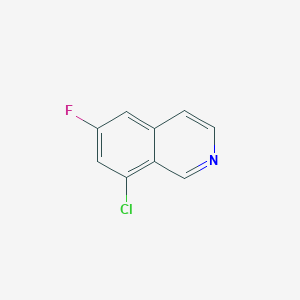
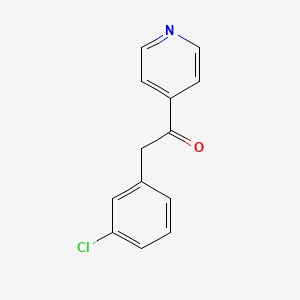
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2860250.png)
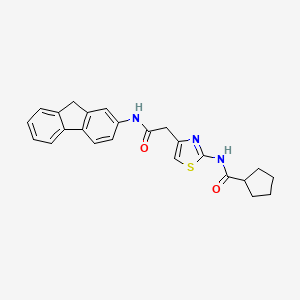
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2860253.png)
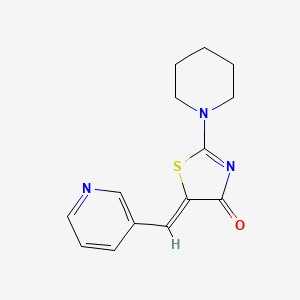
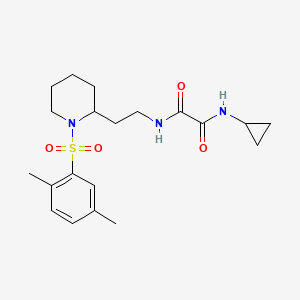
![8-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2860257.png)